molecular formula C13H15N3O4S2 B6963187 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6963187
M. Wt: 341.4 g/mol
InChI Key: GBLJBNQIDSJSLJ-UHFFFAOYSA-N
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Description

1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of furan, thiazole, and pyrrolidine moieties

Properties

IUPAC Name

1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-9-4-5-11(20-9)22(18,19)16-7-2-3-10(16)12(17)15-13-14-6-8-21-13/h4-6,8,10H,2-3,7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLJBNQIDSJSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)N2CCCC2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling with the pyrrolidine derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
  • 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate
  • 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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